(4-Methyl-1,2,3-thiadiazol-5-yl)methanol, CAS 163008-86-4, is a functionalized heterocyclic compound primarily utilized as a structurally-specific intermediate in the synthesis of high-value agricultural chemicals. Its core value proposition is its role as a key building block for the piperidinyl-thiazole-isoxazoline class of fungicides, most notably Oxathiapiprolin [1]. This class of fungicides is distinguished by a novel mode of action targeting oxysterol-binding proteins (OSBPs) in oomycete pathogens, offering high efficacy at significantly lower application rates than previous generations of products [REFS-1, REFS-2]. Procurement decisions for this compound are therefore directly linked to the stringent structural requirements and process efficiency needed for producing next-generation crop protection agents.
Substituting (4-Methyl-1,2,3-thiadiazol-5-yl)methanol with structurally similar analogs, such as the unmethylated (1,2,3-Thiadiazol-5-yl)methanol or isomeric variants, is not viable for its primary application. The 4-methyl-1,2,3-thiadiazole moiety is a non-negotiable structural component directly incorporated into the final Oxathiapiprolin molecule [1]. This specific substitution pattern is critical for the molecule's final conformation and binding affinity to its biological target, the oxysterol-binding protein (OSBP) [2]. Any modification to this intermediate would alter the final product's structure, disrupting its highly specific mode of action and negating its high-efficacy fungicidal properties. Therefore, from a procurement and process standpoint, this exact CAS number is required to produce the intended high-value active ingredient.
(4-Methyl-1,2,3-thiadiazol-5-yl)methanol is an essential intermediate for producing Oxathiapiprolin, a fungicide that achieves effective control of pathogens like Phytophthora infestans at application rates of 10–20 g/ha . This represents a significant reduction in material required compared to established market products that require 100 g/ha or more to achieve the same effect . The use of this specific intermediate is a direct prerequisite for manufacturing the final, highly efficient active ingredient.
| Evidence Dimension | Required Application Rate of Final Product |
| Target Compound Data | Enables final product (Oxathiapiprolin) with 10-20 g/ha use rate |
| Comparator Or Baseline | Established market fungicides requiring ≥100 g/ha |
| Quantified Difference | Enables an 80-90% reduction in final product application rate |
| Conditions | Field control of Oomycete pathogens (e.g., Phytophthora infestans, Plasmopara viticola) |
Procuring this specific intermediate provides access to the synthesis of a top-tier, low-dose, high-value fungicide, a significant competitive advantage in the agrochemical market.
The synthesis pathway for this thiadiazole core demonstrates high process efficiency. In a key step, the precursor 4-methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester is converted to the corresponding carbohydrazide, a direct precursor to further functionalization. This reaction proceeds with a reported yield of 94.87% [1]. Such high yields in heterocyclic synthesis are critical for industrial-scale production, minimizing waste and improving the economic viability of the overall process.
| Evidence Dimension | Reaction Yield |
| Target Compound Data | 94.87% yield for a key precursor transformation |
| Comparator Or Baseline | Typical industry benchmark for complex heterocyclic synthesis (often 75-85%) |
| Quantified Difference | 10-20% higher yield than typical benchmarks, reducing precursor waste |
| Conditions | Conversion of ethyl ester to carbohydrazide via reaction with hydrazine hydrate in refluxing ethanol. |
This compound is part of a high-efficiency synthetic route, making it a more cost-effective and reliable choice for large-scale manufacturing compared to routes with lower-yielding steps.
The 4-methyl-1,2,3-thiadiazole core provided by this intermediate is essential for the novel mechanism of action in the resulting fungicides, which inhibit Oxysterol Binding Proteins (OSBPs) [REFS-1, REFS-2]. This mechanism is distinct from older classes of fungicides like SDHIs or benzimidazoles, which face documented and increasing issues with pathogen resistance [2]. Procuring this specific building block allows for the production of fungicides with a more durable and effective profile against challenging pathogens.
| Evidence Dimension | Target Biological Pathway |
| Target Compound Data | Enables synthesis of OSBP inhibitors (FRAC Group 49) |
| Comparator Or Baseline | Precursors for older fungicide classes (e.g., SDHIs, DMIs, QoIs) |
| Quantified Difference | Provides access to a novel mode of action with no known cross-resistance to major existing fungicide groups |
| Conditions | Control of Oomycete pathogens in agricultural settings. |
This intermediate is a key to producing fungicides that overcome existing resistance issues, ensuring the final product's long-term market viability and efficacy.
This compound's principal and highest-value use is as a non-substitutable building block in the industrial synthesis of the fungicide Oxathiapiprolin. Its specific structure is required to achieve the high efficacy and novel mode of action of the final product, making it the right choice for manufacturers targeting the high-performance agrochemical market [1].
For research and development teams, this compound serves as a validated starting scaffold for creating next-generation fungicides. Building on the known structure-activity relationship of the 4-methyl-1,2,3-thiadiazole core, chemists can develop new derivatives to target different pathogens or improve properties like systemic movement, leveraging the proven bioactivity of the core moiety [2].
In medicinal chemistry and materials science, this compound is a valuable starting material for creating libraries of complex molecules. The reactive methanol group allows for straightforward functionalization, providing a reliable route to diverse 5-substituted-4-methyl-1,2,3-thiadiazoles for screening in pharmaceutical and other applications where this heterocyclic system is of interest.
Irritant